2-Bromo-6-ethoxy-4-formylphenyl benzoate
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Overview
Description
2-Bromo-6-ethoxy-4-formylphenyl benzoate is an organic compound with the molecular formula C16H13BrO4 and a molecular weight of 349.17602 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a formyl group attached to a phenyl benzoate structure. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-ethoxy-4-formylphenyl benzoate typically involves the following steps:
Ethoxylation: The ethoxy group is introduced via an etherification reaction, where the phenol derivative reacts with ethyl iodide (C2H5I) in the presence of a base such as potassium carbonate (K2CO3).
Formylation: The formyl group is introduced through a Vilsmeier-Haack reaction, where the phenyl ring reacts with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Esterification: The final step involves the esterification of the phenyl benzoate structure using benzoic acid and a dehydrating agent like thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-ethoxy-4-formylphenyl benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
2-Bromo-6-ethoxy-4-formylphenyl benzoate is used in various scientific research applications, including:
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: As a potential lead compound in drug discovery and development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: In the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-ethoxy-4-formylphenyl benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-formylphenyl benzoate: Lacks the ethoxy group, which may affect its reactivity and applications.
6-Ethoxy-4-formylphenyl benzoate: Lacks the bromine atom, which may influence its chemical properties and biological activity.
2-Bromo-6-ethoxyphenyl benzoate:
Uniqueness
2-Bromo-6-ethoxy-4-formylphenyl benzoate is unique due to the presence of all three functional groups (bromine, ethoxy, and formyl) on the phenyl benzoate structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2-bromo-6-ethoxy-4-formylphenyl) benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO4/c1-2-20-14-9-11(10-18)8-13(17)15(14)21-16(19)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEVNQKLNNOCDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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